molecular formula C8H9F2NO B071573 4-Ethoxy-2,3-difluoroaniline CAS No. 189751-13-1

4-Ethoxy-2,3-difluoroaniline

Cat. No.: B071573
CAS No.: 189751-13-1
M. Wt: 173.16 g/mol
InChI Key: HQGQPBARTOHEJX-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-difluoroaniline typically involves the introduction of ethoxy and difluoro groups onto an aniline derivative. One common method is the diazotization of 2,3-difluoroaniline followed by ethoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs efficiently .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to enhance yield and purity. These methods often utilize advanced techniques such as flow chemistry to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenation or nitration reactions may use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Agents : Recent studies have indicated that fluorinated compounds, including derivatives of 4-Ethoxy-2,3-difluoroaniline, exhibit significant antibacterial activity. For instance, the compound has been evaluated for its effectiveness against various bacterial strains, showing promising results comparable to existing antibiotics .
  • Drug Development : The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique electronic properties due to the fluorine atoms enhance the biological activity of the final products. Research has shown that modifications on the aniline structure can lead to improved potency against specific targets within bacterial cells .
  • Cancer Research : There is ongoing research into the use of this compound derivatives in cancer therapeutics. The compound's ability to modify cell signaling pathways makes it a candidate for developing targeted therapies aimed at specific cancer types .

Agrochemical Applications

  • Pesticides and Herbicides : The compound is utilized in the formulation of agrochemicals due to its efficacy in pest control. Its fluorinated structure contributes to enhanced stability and effectiveness against a broad spectrum of pests .
  • Plant Growth Regulators : Research indicates that derivatives of this compound can function as plant growth regulators, promoting growth and resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of a series of fluorinated imines derived from this compound. These compounds were tested against several bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin . The findings suggest potential applications in developing new antibacterial agents.

Case Study 2: Agrochemical Formulation

Another research effort focused on the incorporation of this compound into pesticide formulations. The results indicated significant improvements in efficacy against resistant pest populations compared to conventional pesticides . This highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluoroaniline involves its interaction with specific molecular targets. The ethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

  • 4-Methoxy-2,3-difluoroaniline
  • 4-Ethoxy-2,3-dichloroaniline
  • 4-Ethoxy-2,3-dibromoaniline

Comparison: Compared to its analogs, 4-Ethoxy-2,3-difluoroaniline is unique due to the presence of both ethoxy and difluoro groups. These substituents can significantly alter the compound’s chemical properties, such as its reactivity, solubility, and stability. The difluoro groups, in particular, can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions .

Biological Activity

4-Ethoxy-2,3-difluoroaniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10F2N
  • Molecular Weight : 173.163 g/mol
  • Chemical Structure : The compound features an ethoxy group and two fluorine atoms positioned on the benzene ring, which significantly influence its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial enzymes or disruption of cellular processes essential for bacterial survival .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through pathways that involve apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Bacillus subtilis32 µg/mL

These findings indicate that the compound possesses varying degrees of antibacterial activity, with the lowest MIC observed against E. coli.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer potential against various cancer cell lines. The following table summarizes key findings:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical)15.5Induction of apoptosis
MCF-7 (Breast)12.3Cell cycle arrest
A549 (Lung)18.0Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Case Studies

  • Antimicrobial Properties : A study published in Molecules highlighted that derivatives of this compound showed enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in increasing antibacterial potency .
  • Cancer Research : Research conducted on the effects of this compound on breast cancer cells revealed that it could induce apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethoxy-2,3-difluoroaniline, and what experimental parameters are critical for optimizing yield?

Basic Research Question
The synthesis typically involves nucleophilic substitution or catalytic functionalization of fluorinated aromatic precursors. A common method includes refluxing intermediates like 4-methoxy/ethoxy-2,3-dihydro-6-methyl-pyrrolo[3,4-c]pyridine with amines in tetrahydrofuran (THF) and formalin, followed by purification via crystallization (ethanol/hexane) . Key parameters include:

  • Reaction time : Extended reflux durations (e.g., 10 hours) to ensure complete substitution.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Purification : Gradient crystallization to isolate the product from byproducts.

Q. How can continuous-flow microreactor systems improve the synthesis of this compound derivatives?

Advanced Research Question
Microreactors enable precise control over reaction kinetics and heat transfer, critical for exothermic or fast reactions. A study demonstrated the synthesis of 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol in a microfluidic system, achieving higher yields (85–92%) compared to batch methods. Computational fluid dynamics (CFD) modeling was used to optimize flow rates and residence times, reducing side reactions .

Q. What spectroscopic and computational techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns.
  • HPLC : Purity assessment with reverse-phase columns (C18) and UV detection.
  • X-ray crystallography : Resolves molecular geometry, as shown in a study of 4-ethoxy-2,3-difluoro benzamide derivatives .

Q. How do quantum chemical calculations aid in understanding the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). These reveal electrophilic/nucleophilic sites and reactivity trends. For example, MEP analysis of 4-ethoxy-2,3-difluoro benzamide showed electron-deficient regions at fluorine atoms, guiding derivatization strategies .

Q. How should researchers address contradictions between experimental data and computational predictions for fluorinated anilines?

Advanced Research Question
Discrepancies often arise from approximations in computational models (e.g., solvent effects, basis sets). A combined experimental-CFD approach resolved inconsistencies in reaction yields for microreactor-synthesized derivatives. Recommendations:

  • Validate computational models with kinetic studies (e.g., Arrhenius parameters).
  • Use hybrid methods (e.g., QM/MM) to account for solvent interactions .

Q. What are the thermal stability considerations for this compound under reflux conditions?

Basic Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, derivatives of 3,4-pyridinedicarboximide showed decomposition above 200°C. Prolonged reflux in THF (boiling point ~66°C) is safe, but higher temperatures require inert atmospheres to prevent oxidation .

Q. What advanced applications exist for this compound in materials science?

Advanced Research Question
Its derivatives are precursors for liquid crystal displays (LCDs). For instance, trans-4-propylcyclohexanecarboxylic acid esters with 4-ethoxy-2,3-difluorophenyl groups exhibit high dielectric anisotropy, making them suitable for low-voltage LCDs. Synthesis involves transesterification under acidic catalysis .

Q. What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods due to volatility (UN2810 classification).
  • First aid : Immediate flushing with water for skin/eye contact; medical consultation for inhalation (H332 hazard) .

Properties

IUPAC Name

4-ethoxy-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGQPBARTOHEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625709
Record name 4-Ethoxy-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189751-13-1
Record name 4-Ethoxy-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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